molecular formula C10H12Cl2N2O B13565389 2,6-dichloro-4-(4-piperidinyloxy)Pyridine

2,6-dichloro-4-(4-piperidinyloxy)Pyridine

Cat. No.: B13565389
M. Wt: 247.12 g/mol
InChI Key: FZEWNCAZJSLGIA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a piperidin-4-yloxy group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 2,6-dichloropyridine with piperidine under specific conditions. One common method involves the nucleophilic substitution of 2,6-dichloropyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate in solvents like toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dichloro-4-(piperidin-4-yloxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of 2,6-dichloro-4-(piperidin-4-yloxy)pyridine.

    4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with different functional groups.

    2,6-Dichloro-4-(piperidin-3-yloxy)pyridine: A structural isomer with the piperidine group attached at a different position.

Uniqueness

2,6-Dichloro-4-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the piperidin-4-yloxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2,6-dichloro-4-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)14-9)15-7-1-3-13-4-2-7/h5-7,13H,1-4H2

InChI Key

FZEWNCAZJSLGIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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